Welcome to the BenchChem Online Store!
molecular formula C6H8N4O3 B454690 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 78208-58-9

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B454690
M. Wt: 184.15g/mol
InChI Key: JZIBSZJXVQEBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08828990B2

Procedure details

To 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.08 g, 5.84 mmol) in anhydrous dichloromethane (DCM) (25 mL) and DMF (0.5 mL) was added dropwise oxalyl chloride (0.74 mL, 8.77 mmol, 1.5 eq.) over 10 minutes. The reaction mixture was stirred at RT under N2 for 17 hours. Volatile solvent was evaporated in vacuo, and the crude material dissolved in anhydrous THF (20 mL) and acetone (10 mL). Concentrated aqueous ammonium hydroxide (5.0 mL, 128.4 mmol, 22 eq.) was added slowly, and the reaction mixture was stirred at RT for 16 hours. The reaction mixture was concentrated in vacuo, and the residue was diluted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium bicarbonate, water and brine, dried (Na2SO4), filtered and concentrated in vacuo. Trituration from ether-heptane afforded the desired product as a white solid (550.0 mg, 51.5%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 8.39 (broad s, 1H), 8.21 (broad s, 1H), 3.77 (s, 3H), 2.42 (s, 3H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
51.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7](O)=[O:8])=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1.C(Cl)(=O)C(Cl)=O.[OH-].[NH4+:21]>ClCCl.CN(C=O)C>[CH3:1][N:2]1[C:6]([C:7]([NH2:21])=[O:8])=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
CN1N=C(C(=C1C(=O)O)[N+](=O)[O-])C
Name
Quantity
0.74 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT under N2 for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude material dissolved in anhydrous THF (20 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous solution of sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.